An In-depth Technical Guide to the Synthesis of Quaterrylene via Scholl-Type Coupling
An In-depth Technical Guide to the Synthesis of Quaterrylene via Scholl-Type Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quaterrylene, a large polycyclic aromatic hydrocarbon (PAH), has garnered significant interest within the scientific community due to its unique electronic and photophysical properties. Its extended π-conjugated system makes it a promising candidate for applications in organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and near-infrared (NIR) dyes. The synthesis of quaterrylene and its derivatives is a critical step in exploring these applications. Among the various synthetic strategies, the Scholl-type coupling reaction stands out as a powerful and direct method for the construction of such extended aromatic systems. This guide provides a comprehensive overview of the synthesis of quaterrylene via Scholl-type coupling, detailing experimental protocols, presenting key quantitative data, and illustrating the underlying reaction mechanisms and workflows.
The Scholl Reaction: A Powerful Tool for Aryl-Aryl Bond Formation
The Scholl reaction, named after its discoverer Roland Scholl, is an oxidative intramolecular or intermolecular coupling of two aromatic rings.[1] This reaction is typically facilitated by a Lewis acid and/or a protic acid, often in the presence of an oxidizing agent.[1] It represents a direct C-H activation method for the formation of new C-C bonds between aryl systems, leading to the synthesis of complex PAHs.[2]
A variety of reagents have been employed for Scholl-type reactions, including iron(III) chloride (FeCl3), aluminum chloride (AlCl3) often in combination with sodium chloride (NaCl), molybdenum(V) chloride (MoCl5), and 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) in the presence of a strong acid like trifluoromethanesulfonic acid (TfOH).[3][4] The choice of reagent can significantly influence the reaction outcome, yield, and selectivity.[5]
Synthesis of Quaterrylene from Perylene
The most common precursor for the synthesis of quaterrylene is perylene. The Scholl reaction facilitates the dimerization of two perylene molecules to form the extended quaterrylene core. This transformation can be achieved using various reagent systems.
Experimental Protocols
This section details a scalable and high-yield synthesis of quaterrylene from perylene using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) as the oxidant in the presence of trifluoromethanesulfonic acid.[6] A protocol utilizing molecular oxygen as the oxidant is also described.[7]
Protocol 1: Synthesis of Quaterrylene using DDQ as Oxidant [6][7]
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Materials:
-
Perylene (1.00 g, 3.96 mmol)
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Dry dichloromethane (DCM) (30 mL)
-
Trifluoromethanesulfonic acid (TfOH) (0.70 mL, 7.9 mmol)
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2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) (1.80 g, 7.93 mmol)
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Diisopropylethylamine (2.07 mL, 11.9 mmol)
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Dry methanol (50 mL)
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Tetrahydrofuran (THF) (100 mL)
-
-
Procedure:
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To a solution of perylene in dry dichloromethane, add trifluoromethanesulfonic acid dropwise over 5 minutes at room temperature.
-
Add DDQ to the mixture.
-
Reflux the reaction mixture for 24 hours under a nitrogen atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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After cooling to ambient temperature, quench the reaction with diisopropylethylamine.
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Dilute the mixture with dry methanol to precipitate the product.
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Filter the resulting precipitate and wash with methanol and dichloromethane to obtain a dark green solid.
-
For purification, transfer the solid to a thimble and perform a Soxhlet extraction with refluxing tetrahydrofuran for 48 hours.
-
Dry the remaining solid under vacuum at 60 °C to yield quaterrylene as a dark green solid.
-
-
Yield: 92%[7]
Protocol 2: Synthesis of Quaterrylene using Molecular Oxygen as Oxidant [7]
-
Materials:
-
Perylene
-
Dry dichloromethane (DCM)
-
Trifluoromethanesulfonic acid (TfOH)
-
Diisopropylethylamine
-
Dry methanol
-
Tetrahydrofuran (THF)
-
-
Procedure:
-
Follow a similar setup as Protocol 1, but instead of adding DDQ, bubble a stream of oxygen through the reaction mixture during the reflux.
-
The workup and purification steps are identical to Protocol 1.
-
-
Yield: 80%[8]
Quantitative Data
The following tables summarize the key quantitative data reported for quaterrylene and its diimide derivatives.
Table 1: Synthesis Yield of Quaterrylene via Scholl-Type Coupling
| Precursor | Oxidant/Catalyst | Yield (%) | Reference |
| Perylene | DDQ / TfOH | 92 | [7] |
| Perylene | O₂ / TfOH | 80 | [8] |
| Perylene | AlCl₃ / NaCl | - | [4] |
| Perylene | FeCl₃ | - | [9] |
Table 2: Spectroscopic Properties of Quaterrylene and its Diimide Derivative
| Compound | Solvent | λabs (nm) | λem (nm) | Reference |
| Quaterrylene | N-methylpyrrolidone | 580, 630, 690 | - | [7] |
| Quaterrylenecarboxylic diimide (QDI) | CH₂Cl₂ | 635 | 665 | [1] |
Note: The absorption spectrum of organic compounds is influenced by the size of the conjugated double bond system, with larger systems shifting the absorption peak to longer wavelengths.[10]
Table 3: Electrochemical Properties of Quaterrylenecarboxylic Diimide (QDI) [1]
| Property | Value (V vs SCE) |
| First Reduction Potential (Ered1) | -0.35 |
| Second Reduction Potential (Ered2) | -0.53 |
| First Oxidation Potential (Eox1) | +0.89 |
Note: The electrochemical properties of rylene diimides, including quaterrylene diimide, show that with an increasing size of the aromatic core, the first reduction potential shifts to less negative values, and the oxidation potential shifts to less positive values.[11]
Reaction Mechanisms
The exact mechanism of the Scholl reaction is still a subject of discussion and is believed to be substrate and reagent dependent.[12] Two primary mechanisms are proposed: the arenium ion pathway and the radical cation pathway .[12] DFT calculations suggest that for the FeCl₃-mediated Scholl reaction, a radical cation mechanism is likely, while the DDQ/acid system may proceed via an arenium ion pathway.[9]
Arenium Ion Pathway
In this mechanism, one of the perylene molecules is protonated by the strong acid (TfOH) to form an arenium ion (a sigma complex). This electrophilic species then attacks the second, neutral perylene molecule in an electrophilic aromatic substitution-type reaction. Subsequent deprotonation and oxidation lead to the formation of the C-C bond and rearomatization, ultimately yielding quaterrylene.
Radical Cation Pathway
In this pathway, an oxidizing agent (like FeCl₃) abstracts an electron from a perylene molecule to form a radical cation. This radical cation then attacks a neutral perylene molecule. The resulting dimeric radical cation can then lose two protons and an electron to form the final quaterrylene product.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of quaterrylene.
Scholl Reaction Mechanism: Arenium Ion Pathway
Caption: Proposed arenium ion pathway for quaterrylene synthesis.
Scholl Reaction Mechanism: Radical Cation Pathway
References
- 1. bard.cm.utexas.edu [bard.cm.utexas.edu]
- 2. researchgate.net [researchgate.net]
- 3. Scholl reaction as a powerful tool for the synthesis of nanographenes: a systematic review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Scholl reaction as a powerful tool for the synthesis of nanographenes: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. An eight-membered ring formed by the Scholl reaction of o-quateraryls - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. rsc.org [rsc.org]
- 8. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. Scholl reaction as a powerful tool for the synthesis of nanographenes: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05910F [pubs.rsc.org]
- 12. Electronic Control of the Scholl Reaction: Selective Synthesis of Spiro vs Helical Nanographenes - PMC [pmc.ncbi.nlm.nih.gov]
